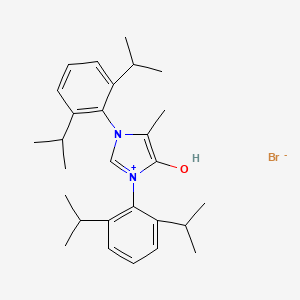

4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide, also known as HMDIPBI, is a type of imidazolium bromide that is widely used in scientific research. It can be used for a variety of purposes, including synthesis, biochemical and physiological effects, and lab experiments. This article will provide an overview of HMDIPBI, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide has been used in a variety of scientific research applications. It has been used as a catalyst for organic reactions, such as the synthesis of polymers, and as a ligand for metal-catalyzed transformations. It has also been used in the synthesis of chiral compounds, such as amino acids, and in the synthesis of small organic molecules, such as drug candidates. Additionally, 4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide has been used in the synthesis of polymers for biomedical applications, such as drug delivery systems, and in the synthesis of fluorescent molecules for imaging and sensing applications.

Mechanism of Action

4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in organic reactions, as it can facilitate the transfer of electrons between molecules. Additionally, 4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide can act as a ligand for metal-catalyzed transformations, as it can bind to metal ions to form complexes. This allows it to act as a bridge between two molecules, facilitating the transfer of electrons between them.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide are largely unknown, as it is not used as a drug or therapeutic agent. However, it has been shown to have antimicrobial activity against certain bacteria, suggesting that it may have some potential as an antibiotic. Additionally, 4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide has been shown to have antioxidant activity, which suggests that it may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in organic solvents, making it easy to work with. Additionally, it can act as a catalyst for a variety of organic reactions and as a ligand for metal-catalyzed transformations, making it a versatile tool for synthetic organic chemistry.

However, 4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide also has some limitations. It is not very stable in water, so it must be used in an organic solvent. Additionally, it is not very soluble in aqueous solutions, so it must be used in an organic solvent when working with aqueous solutions.

Future Directions

There are a variety of potential future directions for the use of 4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide. For example, further research could be done to explore its potential applications as an antibiotic or an antioxidant. Additionally, further research could be done to explore its potential use in the synthesis of polymers for biomedical applications, such as drug delivery systems, and its potential use in the synthesis of fluorescent molecules for imaging and sensing applications. Finally, further research could be done to explore its potential use in the synthesis of chiral compounds, such as amino acids, and its potential use in the synthesis of small organic molecules, such as drug candidates.

Synthesis Methods

4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide is synthesized by a two-step process. First, a reaction between 2,6-diisopropylphenol and 2-methyl-5-hydroxyimidazole is performed in the presence of triethylamine and pyridine. This reaction yields the desired imidazolium bromide product. The second step involves the reaction of the imidazolium bromide with bromoethane in the presence of a base such as sodium hydroxide. This reaction yields the desired 4-hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide product.

properties

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-5-methylimidazol-3-ium-4-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O.BrH/c1-17(2)22-12-10-13-23(18(3)4)26(22)29-16-30(28(31)21(29)9)27-24(19(5)6)14-11-15-25(27)20(7)8;/h10-20H,1-9H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTXMIBMEUNCCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CN1C2=C(C=CC=C2C(C)C)C(C)C)C3=C(C=CC=C3C(C)C)C(C)C)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)

![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)

![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)

![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)